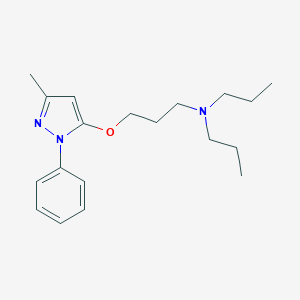
N'-Phenylbenzenecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Phenylbenzothiohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a benzothiohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenylbenzothiohydrazide typically involves the reaction of phenylhydrazine with benzothiohydrazide. One common method includes the condensation of phenylhydrazine with carbon disulfide, followed by cyclization with an appropriate reagent to form the benzothiohydrazide structure .
Industrial Production Methods
Industrial production of N’-Phenylbenzothiohydrazide may involve continuous processes that optimize yield and purity. These methods often utilize catalysts and controlled reaction conditions to ensure efficient synthesis. For example, the use of platinum catalysts in hydrogenation reactions can improve the production yield of hydrazobenzene compounds, which are precursors to N’-Phenylbenzothiohydrazide .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Phenylbenzothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N’-Phenylbenzothiohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the generation of free radicals and reactive oxygen species, which damage the mycelium morphology of fungi . Additionally, molecular docking studies have shown that its derivatives can bind to the ubiquinone-binding region of succinate dehydrogenase, inhibiting its activity and disrupting fungal cell respiration .
Vergleich Mit ähnlichen Verbindungen
N’-Phenylbenzothiohydrazide can be compared with other similar compounds, such as:
N’-Phenylhydrazides: These compounds also exhibit antifungal activity and are used in the development of antifungal agents.
N’-Phenyl pyridylcarbohydrazides: These compounds have broad-spectrum antifungal activity and are being explored as potential fungicide alternatives for plant protection.
The uniqueness of N’-Phenylbenzothiohydrazide lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
13437-75-7 |
|---|---|
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
N'-phenylbenzenecarbothiohydrazide |
InChI |
InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |
InChI-Schlüssel |
AWAWNMNDLBQMDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2 |
Isomerische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)






![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)
